N-benzyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Overview
Description
N-benzyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C19H25BN2O2 and its molecular weight is 324.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Spectroscopy Analysis
The compound, along with similar boric acid ester intermediates, has been a focus in studies exploring their molecular structure and properties. Through a series of substitution reactions, these compounds, including N-benzyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, have been synthesized and examined through various spectroscopic techniques like FTIR, NMR, and mass spectrometry. The structures have been confirmed and analyzed using X-ray diffraction and crystallographic analysis. The molecular structures have also been studied through density functional theory (DFT), revealing a consistency between the molecular structures optimized by DFT and those determined by single-crystal X-ray diffraction. Furthermore, the molecular electrostatic potential and frontier molecular orbitals of these compounds have been investigated, shedding light on some of their physicochemical properties (Huang et al., 2021) (Huang et al., 2021).
Catalysis and Synthesis
In the realm of organic synthesis, compounds related to this compound have been employed in catalytic processes. For instance, they have been used in the catalytic enantioselective borane reduction of benzyl oximes, leading to the preparation of various pyridinyl ethylamine derivatives. These processes highlight the potential utility of these compounds in catalytic reactions, offering a pathway to synthesize important organic compounds (Huang et al., 2010).
Bioactivity
Compounds containing the dioxaborolan-2-yl group have shown significant bioactivity, particularly in antimicrobial applications. For instance, heterocycles formed from the reaction of ethylenediamine derivatives with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde have exhibited considerable antifungal activity against species like Aspergillus niger and Aspergillus flavus. They also displayed moderate antibacterial activity against Bacillus cereus. This demonstrates the potential of these compounds in developing new antimicrobial agents (Irving et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
N-benzyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BN2O2/c1-14-11-16(20-23-18(2,3)19(4,5)24-20)13-22-17(14)21-12-15-9-7-6-8-10-15/h6-11,13H,12H2,1-5H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFXRJOEPFYKTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NCC3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.